molecular formula C10H12N4O B11899980 1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 21253-98-5

1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11899980
CAS No.: 21253-98-5
M. Wt: 204.23 g/mol
InChI Key: JDVREKNHJZBYEO-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with cyclopentanone in the presence of a base, followed by cyclization with formamide or a similar reagent . The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression, apoptosis induction, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable scaffold for drug development .

Properties

CAS No.

21253-98-5

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N4O/c15-10-8-5-13-14(7-3-1-2-4-7)9(8)11-6-12-10/h5-7H,1-4H2,(H,11,12,15)

InChI Key

JDVREKNHJZBYEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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